molecular formula C8H10BrFN2O B15217192 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole

Cat. No.: B15217192
M. Wt: 249.08 g/mol
InChI Key: YLMCPUUQFOECSE-UHFFFAOYSA-N
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Description

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is a brominated pyrazole derivative featuring a unique oxetane-based substituent modified with a fluoromethyl group. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 4-position enhances reactivity for further functionalization, while the (3-(fluoromethyl)oxetan-3-yl)methyl group introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions .

The compound’s molecular formula is C₈H₁₀BrFN₂O, with a molecular weight of 265.08 g/mol. Its structure includes a fluoromethyl-oxetane moiety, which distinguishes it from simpler pyrazole derivatives.

Properties

Molecular Formula

C8H10BrFN2O

Molecular Weight

249.08 g/mol

IUPAC Name

4-bromo-1-[[3-(fluoromethyl)oxetan-3-yl]methyl]pyrazole

InChI

InChI=1S/C8H10BrFN2O/c9-7-1-11-12(2-7)4-8(3-10)5-13-6-8/h1-2H,3-6H2

InChI Key

YLMCPUUQFOECSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN2C=C(C=N2)Br)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole typically involves multiple steps. One common approach is the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of a brominated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium phosphate and a solvent like toluene, conducted under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex heterocyclic structures .

Scientific Research Applications

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential pharmaceutical agents due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Chemical Biology: It serves as a tool for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole with structurally related bromopyrazoles, focusing on substituent variations and their implications:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
4-Bromo-1-(oxetan-3-yl)-1H-pyrazole Oxetan-3-yl C₆H₇BrN₂O High purity (98%), used in Suzuki couplings
4-Bromo-1-phenyl-1H-pyrazole Phenyl C₉H₇BrN₂ Synthesized in 38% yield via cyclocondensation
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Methyl/trifluoromethyl C₅H₅BrF₃N₂ Similarity score 0.90; agrochemical intermediate
4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole Fluoro-aromatic benzyl C₁₁H₁₀BrFN₂ Explored in medicinal chemistry
4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole Isobutyl/trifluoromethyl C₉H₁₂BrF₃N₂ Molar mass 285.1 g/mol; liquid chromatography standard
Key Observations:

Substituent Complexity : The fluoromethyl-oxetane group in the target compound introduces a balance of polarity (fluorine) and rigidity (oxetane), contrasting with simpler alkyl or aromatic substituents. This may enhance metabolic stability compared to compounds like 4-Bromo-1-phenylpyrazole .

Synthetic Accessibility : Derivatives with aromatic substituents (e.g., phenyl) often exhibit lower yields (e.g., 38% for 3d in ) due to steric hindrance, whereas oxetane-based analogs are synthesized with higher purity (98% in ), suggesting improved reaction efficiency .

The fluoromethyl group in the target compound may similarly enhance electrophilic substitution reactivity .

Halogen and Functional Group Comparisons

Bromine vs. Chlorine:
  • This compound vs. chloro analogs: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, which could improve binding affinity in therapeutic targets compared to chloro derivatives (e.g., antimicrobial activity noted in for a chlorophenyl-thiazole hybrid) .
Fluoromethyl vs. Hydroxymethyl:
  • Replacing the fluoromethyl group with a hydroxymethyl (e.g., 4-Bromo-1-(2-hydroxyethyl)pyrazole, ) would increase hydrophilicity but reduce metabolic stability due to susceptibility to oxidation .

Biological Activity

4-Bromo-1-((3-(fluoromethyl)oxetan-3-yl)methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and case studies.

The molecular formula of this compound is C6H7BrN2OC_6H_7BrN_2O with a molecular weight of approximately 203.039 g/mol. Its structure includes a pyrazole ring, a bromine atom, and an oxetane moiety, which may contribute to its biological activity.

Research indicates that the biological activity of pyrazole derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms like bromine enhances binding affinity to these targets, potentially leading to inhibition or activation of various biochemical pathways. Detailed studies are necessary to elucidate the exact mechanisms for this specific compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including 4-bromo compounds. For instance, compounds with similar structures have shown promising activity against various bacterial strains such as E. coli and Staphylococcus aureus.

CompoundTarget BacteriaActivity
4-Bromo-Pyrazole DerivativeE. coliModerate
4-Bromo-Pyrazole DerivativeS. aureusHigh

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that certain pyrazole derivatives can induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µM)Reference
MCF-710
HepG25

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. For example, compounds derived from pyrazole structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A76%86%
Compound B61%93%

Case Studies

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The study reported that certain compounds exhibited significant antimicrobial activity comparable to standard antibiotics .
  • Evaluation of Anti-inflammatory Properties : A recent study focused on the synthesis of novel pyrazole derivatives which showed promising results in reducing inflammation in animal models, highlighting their potential therapeutic applications in inflammatory diseases .
  • Anticancer Screening : Research involving the testing of pyrazole derivatives on different cancer cell lines revealed that some compounds significantly inhibited cell growth, suggesting their potential as anticancer agents .

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